N-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}aspartic acid
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Overview
Description
Preparation Methods
The synthesis of 2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide involves several steps. One common method is the Hantzsch reaction, which involves the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with corresponding α-halocarbonyl compounds in THF or 1,4-dioxane solvent . The reaction can be carried out with or without a base catalyst, although the use of a base catalyst can shorten the reaction time
Chemical Reactions Analysis
2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield fluorenone derivatives, while reduction reactions may produce fluorenyl alcohols .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other fluorenyl derivatives . In medicine, it is being investigated for its antimicrobial properties, particularly against multidrug-resistant microorganism strains .
Mechanism of Action
The mechanism of action of 2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites . This inhibition can lead to various biological effects, including antimicrobial activity and potential therapeutic applications.
Comparison with Similar Compounds
2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide can be compared with other similar compounds, such as (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine and (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine . These compounds share similar structural features and photophysical properties but may differ in their specific applications and biological activities. The uniqueness of 2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide lies in its combination of structural elements and potential for diverse applications in various fields.
Properties
Molecular Formula |
C20H20N2O6 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H20N2O6/c23-12(10-21-17(20(26)27)9-18(24)25)11-28-22-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,12,17,21,23H,9-11H2,(H,24,25)(H,26,27) |
InChI Key |
QJFIMXKNKTZMBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOCC(CNC(CC(=O)O)C(=O)O)O |
Origin of Product |
United States |
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